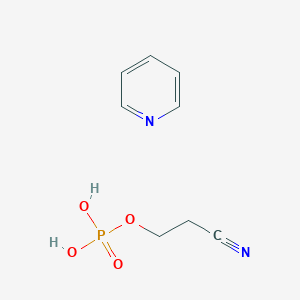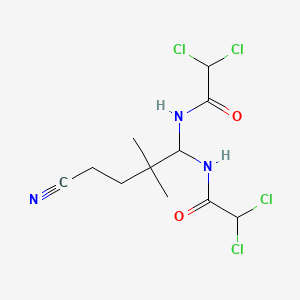
N,N'-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes cyano and dichloroacetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-cyano-2,2-dimethylbutane with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the dichloroacetamide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) exerts its effects involves its interaction with specific molecular targets. The cyano and dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylbutane: A related compound with a similar backbone but lacking the cyano and dichloroacetamide groups.
2,3-Dimethylbutane: Another isomer with different branching.
Neopentane: A simpler alkane with a similar structure.
Uniqueness
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of both cyano and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Propiedades
Número CAS |
58084-98-3 |
|---|---|
Fórmula molecular |
C11H15Cl4N3O2 |
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-[4-cyano-1-[(2,2-dichloroacetyl)amino]-2,2-dimethylbutyl]acetamide |
InChI |
InChI=1S/C11H15Cl4N3O2/c1-11(2,4-3-5-16)10(17-8(19)6(12)13)18-9(20)7(14)15/h6-7,10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
JCCBQLZBMZWIKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC#N)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




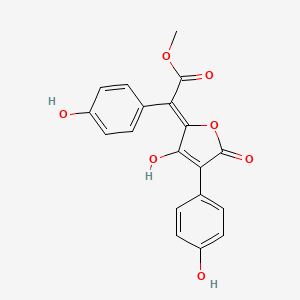

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
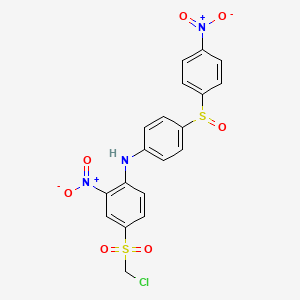
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
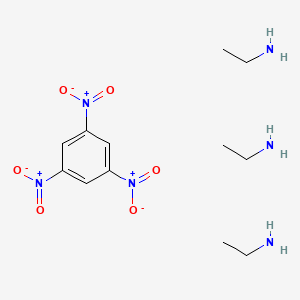
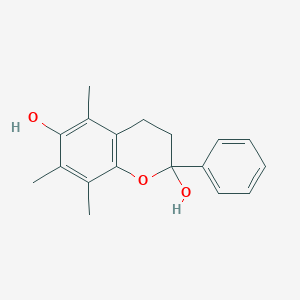
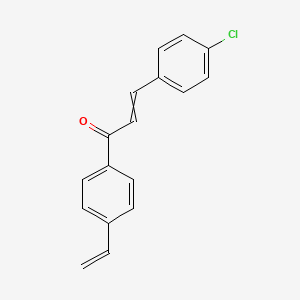

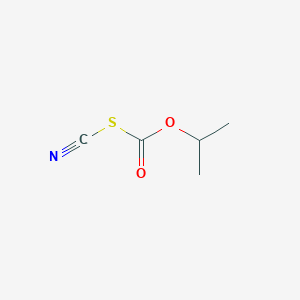
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)
